

Navigating the Structural Landscape of Brominated Hydroxymethoxybenzaldehydes: A Technical Guide

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Compound of Interest

Compound Name: *3-Bromo-2-hydroxy-4-methoxybenzaldehyde*

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An In-depth Examination of **3-Bromo-2-hydroxy-4-methoxybenzaldehyde** and its Isomers for Researchers and Drug Development Professionals

The specific aromatic aldehyde, **3-Bromo-2-hydroxy-4-methoxybenzaldehyde**, is a compound with limited specific documentation in prominent chemical and biological literature. However, its structural isomers are well-characterized and serve as important intermediates in organic synthesis and as subjects of biological investigation. This technical guide provides a comprehensive overview of the structural and experimental data for two closely related and frequently studied isomers: 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (also known as 2-Bromoisovanillin) and 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (also known as 5-Bromovanillin). This information is curated to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Section 1: Core Structural and Physicochemical Data

The fundamental properties of these compounds are crucial for their application in experimental settings. The following tables summarize the key quantitative data for 2-Bromo-3-hydroxy-4-methoxybenzaldehyde and 3-Bromo-4-hydroxy-5-methoxybenzaldehyde.

Table 1.1: Properties of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde

Property	Value	Reference(s)
CAS Number	2973-58-2	[1] [2] [3]
Molecular Formula	C ₈ H ₇ BrO ₃	[2] [3]
Molecular Weight	231.04 g/mol	[1] [2]
IUPAC Name	2-bromo-3-hydroxy-4-methoxybenzaldehyde	[2]
Synonyms	2-Bromoisovanillin, 2-Bromo-3-formyl-6-methoxyphenol	[2] [4]
Appearance	White to light yellow or off-white solid	[2] [5]
Melting Point	202-207 °C	[1] [2] [6]
Boiling Point	~289.5 °C at 760 mmHg (Predicted)	[2] [7]
Density	~1.653 g/cm ³ (Predicted)	[2] [7]
Solubility	Soluble in Dichloromethane, Ethyl Acetate	[7]
SMILES	<chem>COC1=C(C(=C(C=C1)C=O)Br)O</chem>	[1] [2]
InChI Key	QPDFBPIHEDAUKK-UHFFFAOYSA-N	[1]

Table 1.2: Properties of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde

Property	Value	Reference(s)
CAS Number	2973-76-4	[8][9][10]
Molecular Formula	C ₈ H ₇ BrO ₃	[8][10]
Molecular Weight	231.04 g/mol	[8]
IUPAC Name	3-bromo-4-hydroxy-5-methoxybenzaldehyde	[10]
Synonyms	5-Bromovanillin, 2-Bromo-4-formyl-6-methoxyphenol	[9][11][12]
Appearance	Slightly brown powder, Light beige to off-white crystalline solid	[8][11]
Melting Point	166-167 °C	[8]
Boiling Point	314 °C	[8]
Solubility	Slightly soluble in water; Soluble in ethanol, methanol, acetone, and ether	[11]
SMILES	<chem>COC1=C(O)C(Br)=CC(C=O)=C1</chem>	[10]
InChI Key	KLSHZDPXXKAHIJ-UHFFFAOYSA-N	[10]

Section 2: Synthesis and Experimental Protocols

The synthesis of these brominated aldehydes typically involves the electrophilic aromatic substitution of a vanillin or isovanillin precursor. Below are detailed experimental protocols derived from literature for the synthesis and for relevant biological assays.

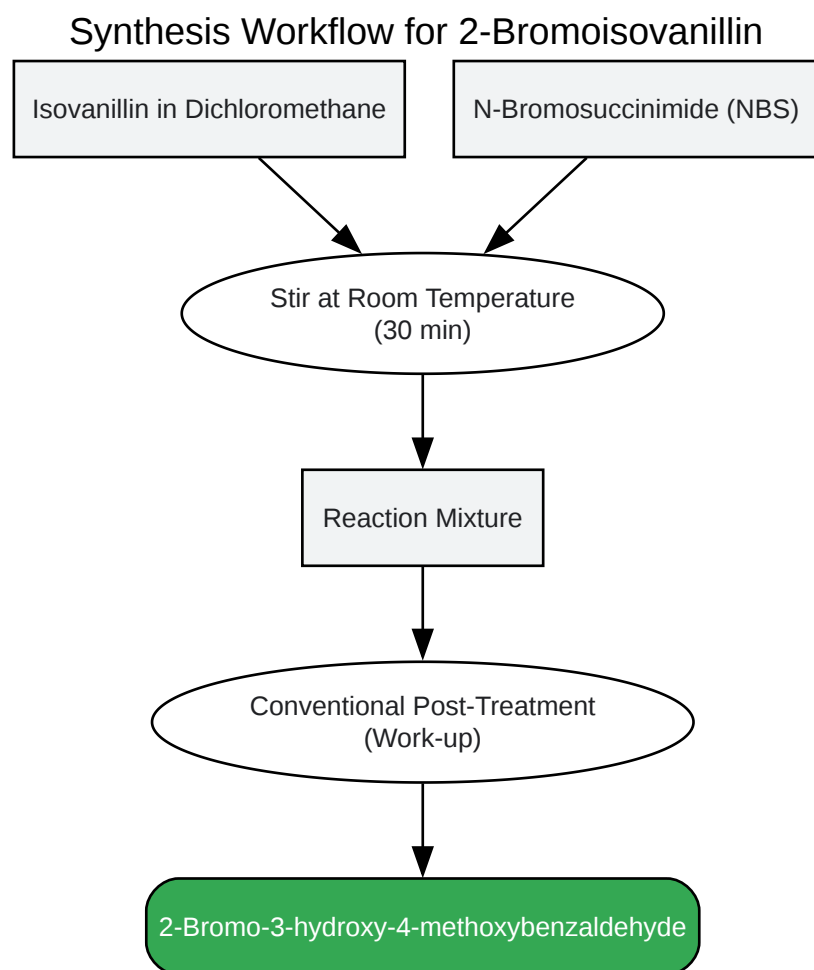
Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (2-Bromoisovanillin)

This synthesis proceeds via the bromination of 3-hydroxy-4-methoxybenzaldehyde (isovanillin).

Protocol:

- Dissolution: Dissolve 3-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol) in dichloromethane (150 mL).[\[5\]](#)
- Bromination: Add N-bromosuccinimide (NBS) (11.7 g, 65.7 mmol) to the solution at room temperature.[\[5\]](#)
- Reaction: Stir the reaction mixture for 30 minutes at room temperature.[\[5\]](#)
- Work-up and Isolation: Upon completion of the reaction, the target product, 2-bromo-3-hydroxy-4-methoxybenzaldehyde, is obtained by conventional post-treatment, yielding approximately 14.1 g (93% yield).[\[5\]](#)

Another reported method involves suspending isovanillin (0.5 mol) in chloroform and slowly adding bromine (0.5 mol) in chloroform at 0°C. The addition of water facilitates the precipitation of the product.[\[13\]](#)



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Caption: Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde.

Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde (5-Bromovanillin)

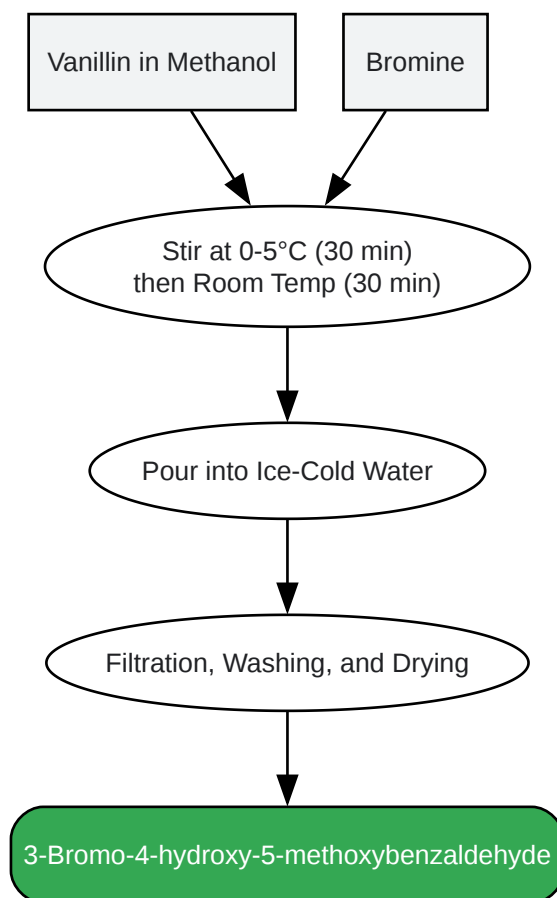
The synthesis of 5-Bromovanillin is achieved through the bromination of vanillin.

Protocol:

- **Dissolution:** Dissolve vanillin (70.03 g, 460.26 mmol) in methanol (500 ml) and cool the solution to 0-5 °C with stirring.^[14]
- **Bromination:** Add bromine (80.94 g, 506.35 mmol) to the solution over a period of 30 minutes, maintaining the temperature between 0-5 °C.^[14]

- Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes.[14]
- Precipitation: Pour the reaction mixture into 1500 ml of ice-cold water.[14]
- Isolation and Purification: Collect the resulting solid by filtration, wash it with water, and dry it under vacuum to obtain 5-bromovanillin as pale yellow crystals (Yield: 99%).[14]

Synthesis Workflow for 5-Bromovanillin



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Caption: Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde.

Biological Assay Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[15]

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.[\[16\]](#)
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., brominated vanillin derivatives) and incubate for a specified period (e.g., 72 hours).[\[16\]](#)
- MTT Addition: Remove the treatment medium and add 28 μL of a 2 mg/mL MTT solution to each well.[\[16\]](#)
- Incubation: Incubate the plate for 1.5 to 4 hours at 37 °C.[\[15\]](#)[\[16\]](#)
- Solubilization: Remove the MTT solution and add 130 μL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[\[16\]](#)
- Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[\[15\]](#)[\[16\]](#)

Biological Assay Protocol: Western Blot for Nrf2 Activation

Western blotting can be used to detect the activation and nuclear translocation of transcription factors like Nrf2, which is involved in the cellular stress response.

Protocol:

- Cell Lysis: After treating cells with the compound of interest, lyse the cells to extract total protein or perform cellular fractionation to separate nuclear and cytoplasmic extracts.[\[17\]](#)[\[18\]](#)
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Electrophoresis: Load equal amounts of protein (e.g., 10 μg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[\[19\]](#)

- **Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[\[19\]](#)
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for Nrf2 (e.g., rabbit polyclonal anti-Nrf2, 1:1000 dilution) overnight at 4 °C.[\[17\]](#) A loading control antibody (e.g., anti-Lamin B for nuclear extracts or anti-HSP90 for whole-cell lysates) should also be used.[\[17\]](#)[\[20\]](#)
- **Washing:** Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:2000 dilution) for 1-2 hours at room temperature.[\[17\]](#)
- **Detection:** After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[\[17\]](#)

Section 3: Biological Activity and Signaling Pathways

Vanillin and its derivatives have been reported to possess a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory effects.[\[21\]](#)[\[22\]](#) Specifically, brominated phenols, a class to which these compounds belong, have shown potential in modulating cellular stress response pathways.

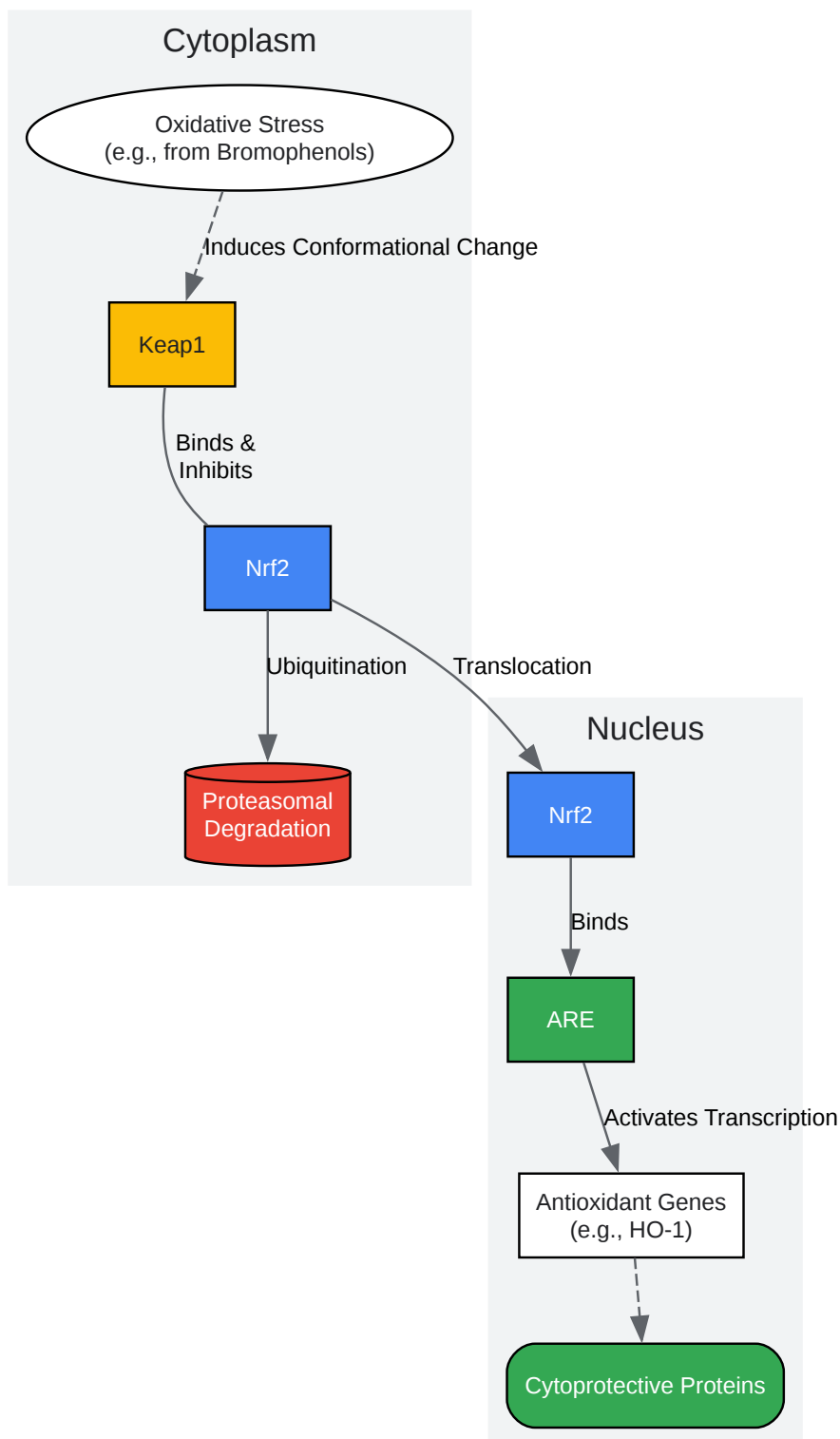
Antioxidant and Cytoprotective Effects

Some bromophenol derivatives have demonstrated the ability to protect cells from oxidative damage.[\[2\]](#) This is often linked to their capacity to modulate endogenous antioxidant systems. One of the key pathways involved is the Nrf2/HO-1 signaling cascade.

Nrf2/HO-1 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[23] Upon exposure to oxidative or electrophilic stress (which can be induced by compounds like bromophenols), Keap1 releases Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The upregulation of HO-1 and other cytoprotective enzymes helps to mitigate oxidative stress and protect the cell.

General Nrf2/HO-1 Activation by Bromophenols



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Caption: Oxidative stress-induced activation of the Nrf2 pathway.

Anticancer Activity

Certain brominated vanillin derivatives have been investigated for their potential as anticancer agents. For instance, 6-bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to induce apoptosis and G2/M arrest in leukemia cells and exhibit anti-proliferation effects on esophageal squamous cell carcinoma cells.[24][25] These effects are often associated with the modulation of key cell cycle proteins and signaling pathways, such as the inactivation of Akt.[24]

This guide provides a foundational repository of information on key brominated hydroxymethoxybenzaldehydes. The detailed structural data, synthesis protocols, and insights into biological activities are intended to facilitate further research and development in medicinal chemistry and related scientific disciplines.

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